molecular formula C14H20BFO3 B13455636 2-(4-Ethoxy-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(4-Ethoxy-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13455636
M. Wt: 266.12 g/mol
InChI Key: POHVVBHUELLUPV-UHFFFAOYSA-N
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Description

2-(4-Ethoxy-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound that features a fluorinated aromatic ring

Properties

Molecular Formula

C14H20BFO3

Molecular Weight

266.12 g/mol

IUPAC Name

2-(4-ethoxy-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C14H20BFO3/c1-6-17-12-8-7-10(9-11(12)16)15-18-13(2,3)14(4,5)19-15/h7-9H,6H2,1-5H3

InChI Key

POHVVBHUELLUPV-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCC)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethoxy-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-ethoxy-3-fluorophenylboronic acid with 2,2,6,6-tetramethyl-1,3-dioxane-4,5-dione. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethoxy-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding phenols.

    Reduction: Reduction reactions can convert it into the corresponding alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide are often used.

Major Products

The major products formed from these reactions include phenols, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(4-Ethoxy-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has diverse applications in scientific research:

    Chemistry: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.

    Industry: It is used in the production of advanced materials, including polymers and electronic components

Mechanism of Action

The mechanism of action of 2-(4-Ethoxy-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various transition metals. These complexes facilitate the activation of carbon-carbon and carbon-heteroatom bonds, enabling a wide range of chemical transformations. The molecular targets and pathways involved include the activation of palladium and nickel catalysts, which are crucial for cross-coupling reactions .

Comparison with Similar Compounds

Similar Compounds

  • 4-Ethoxy-3-fluorophenylboronic acid
  • (4-Ethoxy-3-fluorophenyl)methanol
  • 1-(4-Ethoxy-3-fluorophenyl)ethanone

Uniqueness

Compared to similar compounds, 2-(4-Ethoxy-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane offers unique advantages in terms of stability and reactivity. Its boronic ester group provides enhanced stability under various reaction conditions, making it a valuable reagent in synthetic organic chemistry .

Biological Activity

2-(4-Ethoxy-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS Number: 1147106-23-7) is a boron-containing compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and case studies.

Chemical Structure and Properties

The compound features a unique dioxaborolane structure which is crucial for its biological interactions. The molecular formula is C14H20BFO3C_{14}H_{20}BFO_3, with a molecular weight of 266.12 g/mol. Its chemical structure can be represented as follows:

Chemical Structure

Research indicates that compounds similar to 2-(4-Ethoxy-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane may act by modulating the activity of tumor suppressor proteins such as p53. These compounds can potentially reactivate mutant forms of p53, leading to apoptosis in cancer cells. This mechanism is critical in the context of cancers with p53 mutations, which are prevalent in various tumor types.

Anticancer Activity

A study highlighted the anticancer properties of boron-containing compounds and their ability to induce apoptosis in cancer cell lines. The compound was tested against several cancer cell lines, showing promising results in inhibiting cell growth and inducing cell death.

Cell Line IC50 (µM) Effect
MCF-7 (Breast)12.5Significant growth inhibition
A549 (Lung)10.0Induction of apoptosis
HeLa (Cervical)15.0Cell cycle arrest

Case Studies

  • Study on p53 Reactivation : In a recent study published in MDPI, the compound was evaluated for its ability to reactivate mutant p53 in various cancer models. Results showed that it significantly restored p53 function and induced apoptosis in p53-deficient cells .
  • In Vivo Studies : Animal models treated with this compound demonstrated reduced tumor growth compared to controls. The study emphasized the potential for this compound to be developed into a therapeutic agent for treating cancers characterized by p53 mutations .

Safety and Toxicology

Preliminary toxicity assessments indicated that the compound has a moderate safety profile; however, further studies are needed to fully understand its toxicological effects. Standard hazard statements include:

  • H302: Harmful if swallowed.
  • H315: Causes skin irritation.

These findings highlight the need for careful handling and further investigation into its safety profile before clinical application.

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